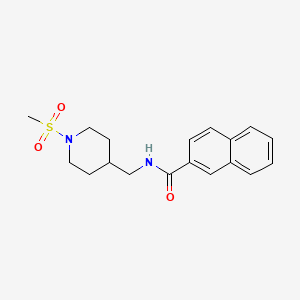

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

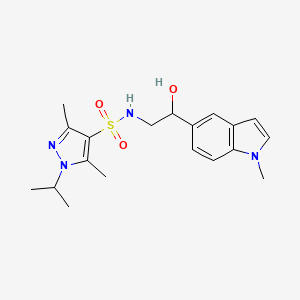

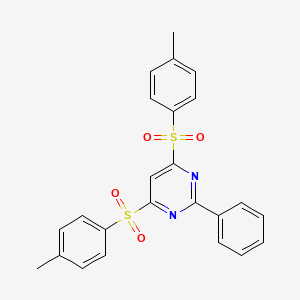

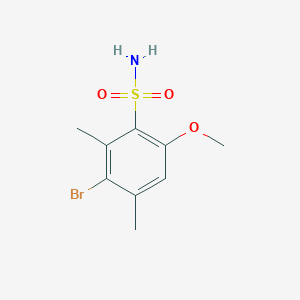

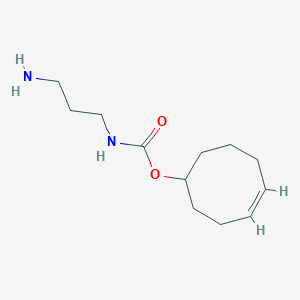

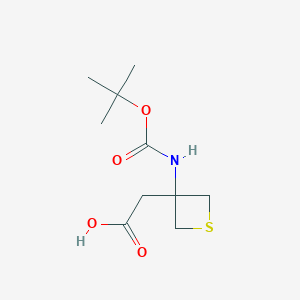

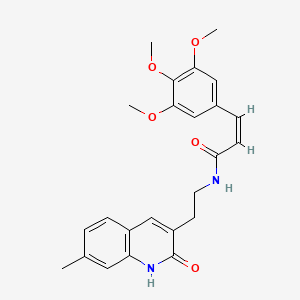

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and a naphthamide moiety. The exact structure would depend on the positions of these groups within the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives are known to participate in a variety of reactions, and the sulfonyl and naphthamide groups could also influence the compound’s reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental analysis .

Applications De Recherche Scientifique

Sigma Receptor Binding and Antiproliferative Activity

Research has explored the structural variations on the piperidine ring, such as methyl substitution, to investigate their affinity and selectivity towards sigma receptors. These receptors are implicated in several biological processes, and compounds like N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide demonstrate potential for PET experiments and tumor therapy due to their antiproliferative activity against rat C6 glioma cells, suggesting a role as sigma(1) antagonists (Berardi et al., 2005).

Chemical Synthesis and Biological Activity

A study on the synthesis and theoretical analysis of 2(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, a compound structurally similar to this compound, highlighted its potential biological activity. The compound exhibited high antioxidant value, indicating its potential as a biologically active drug (Ulaş, 2020).

Catalysis in Organic Synthesis

Another application area is in catalysis, where derivatives of this compound are used in the synthesis of complex organic molecules. For example, nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and similar derivatives, showcasing the utility of these compounds in facilitating clean, efficient, and high-yield chemical reactions (Mokhtary & Torabi, 2017).

Neurological Studies

In neurological research, compounds structurally related to this compound have been employed to study their interactions with various serotonin and dopamine receptors, demonstrating their potential for developing novel treatments for CNS disorders (Canale et al., 2016).

Imaging Studies

Additionally, derivatives have been used in imaging studies to identify the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, providing a noninvasive technique for diagnostic assessment and monitoring treatment response (Shoghi-Jadid et al., 2002).

Mécanisme D'action

Target of Action

The primary target of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it a potential target for cancer treatment .

Mode of Action

this compound interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The compound’s action primarily affects the cell cycle pathway. By inhibiting CDK2, this compound prevents the progression from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death .

Result of Action

At the molecular and cellular level, the action of this compound results in the inhibition of CDK2, leading to cell cycle arrest . This can lead to the induction of apoptosis, thereby reducing the proliferation of cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-24(22,23)20-10-8-14(9-11-20)13-19-18(21)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14H,8-11,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMBIVKCJSFBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate](/img/structure/B2695540.png)

![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)

![3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2695556.png)

methanone](/img/structure/B2695561.png)